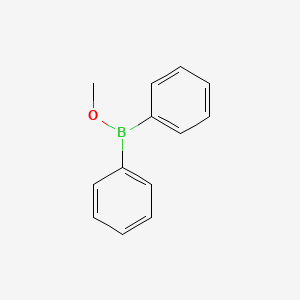

Borinic acid, diphenyl-, methyl ester

CAS No.: 13471-36-8

Cat. No.: VC19704167

Molecular Formula: C13H13BO

Molecular Weight: 196.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13471-36-8 |

|---|---|

| Molecular Formula | C13H13BO |

| Molecular Weight | 196.05 g/mol |

| IUPAC Name | methoxy(diphenyl)borane |

| Standard InChI | InChI=1S/C13H13BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

| Standard InChI Key | YMIAJOTUJWTXEH-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=CC=C1)(C2=CC=CC=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Borinic acid, diphenyl-, methyl ester belongs to the class of tetracoordinated boron compounds, where the boron atom adopts a trigonal planar geometry. The molecule consists of two phenyl groups (C₆H₅) and a methoxy group (OCH₃) attached to boron, as confirmed by spectroscopic data . Key physicochemical properties include:

The compound’s stability is influenced by its coordination environment. Unlike boronic acids, borinic esters like this derivative are more stable in acidic conditions due to reduced Lewis acidity, whereas alkaline conditions may promote hydrolysis .

Synthesis Methods

Transmetalation and Grignard Reactions

Alternative routes utilize organometallic reagents. For example, reaction of phenylmagnesium bromide with trimethyl borate (B(OCH₃)₃) in the presence of a catalyst like boron trichloride produces the target compound :

This method is scalable but requires anhydrous conditions to prevent hydrolysis .

Applications in Organic Synthesis

Catalysis

Borinic acid, diphenyl-, methyl ester serves as a Lewis acid catalyst in cross-coupling reactions. For instance, it facilitates Suzuki-Miyaura couplings by stabilizing transition states through boron-arene interactions . Its methoxy group enhances solubility in nonpolar solvents, making it preferable for reactions in toluene or THF .

Carbon-Heteroatom Bond Formation

The compound’s electrophilic boron center enables nucleophilic attacks, aiding in the synthesis of C–O and C–N bonds. A notable application is the catalytic asymmetric aldol reaction, where it activates carbonyl substrates via coordination .

Biological and Medicinal Research

Enzyme Inhibition

Diphenylborinic esters exhibit inhibitory activity against serine proteases, including trypsin and chymotrypsin. The boron atom coordinates with active-site histidine residues, disrupting catalytic function . This property has spurred interest in developing boron-based therapeutics for conditions like thrombosis and cancer .

Drug Delivery Systems

Functionalized borinic esters act as prodrug carriers. For example, conjugating the compound to anticancer agents enhances bioavailability by leveraging boron’s affinity for tumor microenvironments .

Materials Science Applications

Polymer Chemistry

The compound’s boron center participates in coordination polymerization, yielding materials with tunable optical and electronic properties. Polymers incorporating borinic esters exhibit enhanced thermal stability, making them suitable for high-performance coatings .

Optoelectronics

In organic light-emitting diodes (OLEDs), borinic esters serve as electron-transport layers. Their low LUMO energy levels facilitate electron injection, improving device efficiency .

Recent Advances

Enantioselective Synthesis

Recent protocols employ chiral ligands to produce enantioenriched borinic esters. For example, using spirobiindanol-based catalysts achieves enantiomeric excess (ee) >90% in asymmetric borylation reactions .

Boron-Based Sensors

Functionalization with fluorophores enables applications in fluorescence sensing. The compound’s boron center selectively binds anions (e.g., F⁻), inducing measurable spectral shifts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume